molecular formula C16H16N2O2 B15065550 Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate

Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B15065550
M. Wt: 268.31 g/mol
InChI Key: KOCLLWDGMHLVOC-UHFFFAOYSA-N
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Description

Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound belonging to the quinoxaline family, which is known for its bicyclic aromatic heterocyclic system containing a benzene ring fused with a pyrazine ring. This compound has garnered attention due to its potential biological and pharmaceutical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the reaction of 3-aryl-2-bromopropanoic acid esters with o-phenylenediamine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is exothermic and proceeds at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing, thereby improving yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to the presence of the benzyl group, which can enhance its biological activity and provide additional sites for chemical modification .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

benzyl 3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C16H16N2O2/c19-16(20-12-13-6-2-1-3-7-13)18-11-10-17-14-8-4-5-9-15(14)18/h1-9,17H,10-12H2

InChI Key

KOCLLWDGMHLVOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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